molecular formula C12H16FNO B13237052 N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13237052
M. Wt: 209.26 g/mol
InChI Key: KLFYHZWAERRYGO-UHFFFAOYSA-N
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Description

N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to an ethylamine backbone, with a 3-fluoro-4-methoxyphenyl substituent. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H16FNO/c1-8(14-10-4-5-10)9-3-6-12(15-2)11(13)7-9/h3,6-8,10,14H,4-5H2,1-2H3

InChI Key

KLFYHZWAERRYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopropylamine.

    Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Cyclopropanation: The alcohol is then converted to a cyclopropane derivative through a cyclopropanation reaction using a reagent such as diazomethane.

    Amine Formation: Finally, the cyclopropane derivative is reacted with cyclopropylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Differences Key Substituent Effects Reference(s)
N-[1-(2-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine Fluoro at position 2 (vs. 3 in target compound) Positional isomerism may alter electronic distribution and receptor binding.
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine Cyclopentane ring (vs. cyclopropane) Cyclopentane reduces ring strain, potentially increasing stability but decreasing reactivity.
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine Benzyl linkage; chloro and isopropyl substituents Bulky isopropyl group may hinder membrane permeability compared to ethyl.
N-(4-Methylbenzyl)cyclopropanamine 4-Methylphenyl (vs. 3-fluoro-4-methoxyphenyl) Methyl lacks polar interactions; methoxy/fluoro enhance lipophilicity and H-bond potential.
N-[(2-Nitrophenyl)methyl]cyclopropanamine Nitro group (electron-withdrawing) Nitro increases reactivity and potential toxicity compared to fluoro/methoxy.

Physicochemical Properties

Table 2: Molecular Properties and Stability
Compound Name Molecular Weight (g/mol) LogP (Predicted) Stability Notes
N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine ~209.25 ~2.1 Methoxy and fluoro enhance lipophilicity; cyclopropane may increase metabolic resistance.
N-[1-(2-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine ~209.25 ~2.0 Fluoro at position 2 may reduce steric hindrance compared to position 3.
N-(4-Methylbenzyl)cyclopropanamine 161.24 ~1.8 Lower polarity due to methyl; reduced metabolic stability.
N-[(2-Nitrophenyl)methyl]cyclopropanamine 192.22 ~1.5 Nitro group increases polarity but may induce photodegradation.

Biological Activity

N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a chemical compound that has attracted attention due to its potential biological activities, particularly in the context of central nervous system (CNS) interactions and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈FNO, with a molecular weight of approximately 209.26 g/mol. The compound features a cyclopropanamine moiety linked to an ethyl group, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The presence of fluorine and methoxy groups enhances its potential biological activity by influencing its binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within the CNS. The structural rigidity provided by the cyclopropane ring, along with the electron-donating properties of the methoxy group and the electron-withdrawing nature of the fluorine atom, may enhance the compound's selectivity and affinity for certain targets.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly in neuropharmacology:

  • Cytotoxicity : Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including leukemia cells. The unique substituents in this compound may contribute to its antiproliferative properties .
  • CNS Activity : Initial evaluations suggest that this compound could interact with dopamine and serotonin transporters, which are critical in regulating mood and behavior. This interaction may position it as a candidate for further exploration in treating neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamineLacks the methoxy groupMay alter binding properties and biological activity
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamineLacks fluorinePotentially different selectivity for receptors
3-Fluoro-N-(2-methylphenyl)cyclopropanamineContains a methyl group instead of ethylAltered lipophilicity affecting receptor interaction

This table illustrates how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds. For instance, research on pyrrolo[1,2-a]quinoxaline derivatives demonstrated promising cytotoxic potential against leukemia cell lines while maintaining low toxicity towards normal cells . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

In another study focusing on dopamine transporter ligands, compounds similar to this compound were assessed for their binding affinities, revealing that fluoro-substituted compounds exhibited higher selectivity for dopamine transporters compared to their unsubstituted counterparts . This suggests that the incorporation of fluorine into the structure may be beneficial for developing selective CNS-active agents.

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